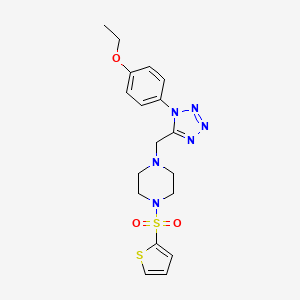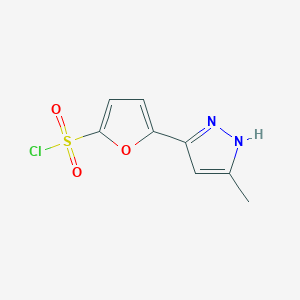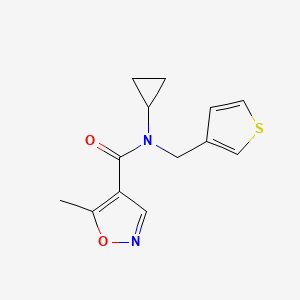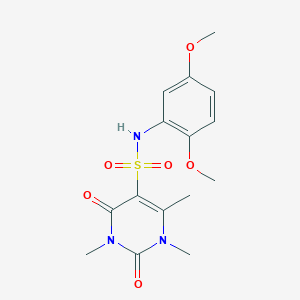
N-(2,5-dimethoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The presence of the dimethoxyphenyl group could potentially contribute to the compound’s lipophilicity, which might affect its absorption and distribution in the body .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-dicarbonyl compound with guanidine. The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a heterocyclic aromatic ring, and a sulfonamide group. The presence of the dimethoxyphenyl group could potentially contribute to the compound’s lipophilicity .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo hydrolysis under acidic or alkaline conditions to yield the corresponding amine and sulfonyl acid . The pyrimidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Sulfonamides are generally soluble in organic solvents and exhibit varying degrees of water solubility .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Sulfonamides, including compounds with structures similar to the one , have been extensively studied for their diverse biological activities. A notable study involved the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Although these compounds exhibited less tumor selectivity compared to reference compounds, they demonstrated superior carbonic anhydrase inhibitory activity, suggesting potential applications in designing new therapeutic agents (Kucukoglu et al., 2016).
Antifungal and Antibacterial Applications
- Another area of application is in the development of antimicrobial agents. Sulfonamide derivatives have shown significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, comparable to that of well-known antibiotics. This highlights their potential as novel antibacterial compounds (Gadad et al., 2000).
Environmental Science Applications
- In environmental science, sulfonamide derivatives have been evaluated for their sorption and degradation behavior in soils, particularly in relation to their interaction with iron-rich soil colloids. This research is crucial for understanding the environmental fate of such compounds and their potential impact on soil and water ecosystems (Pinna et al., 2004).
Antiviral Activity
- Sulfonamide compounds have also been synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This suggests their potential use in agricultural settings to protect crops from viral infections (Chen et al., 2010).
Anticancer Activity
- Explorations into the anticancer potential of sulfonamide derivatives have led to the identification of compounds with significant activity against various cancer cell lines, indicating their promise in cancer therapy. Novel sulfonamides carrying biologically active moieties such as the 3,4-dimethoxyphenyl group have been designed as VEGFR-2 inhibitors, showing good activity against human hepatocellular carcinoma and other cancer cell lines (Ghorab et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-9-13(14(19)18(3)15(20)17(9)2)25(21,22)16-11-8-10(23-4)6-7-12(11)24-5/h6-8,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKAYMGFFBXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

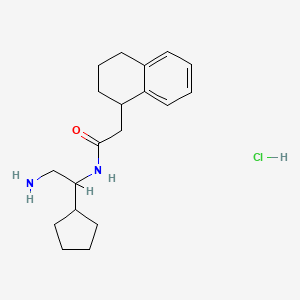
![3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2439198.png)
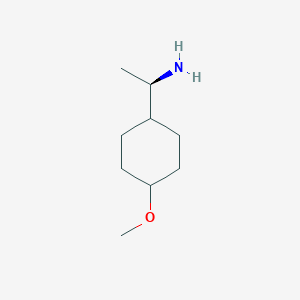


![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
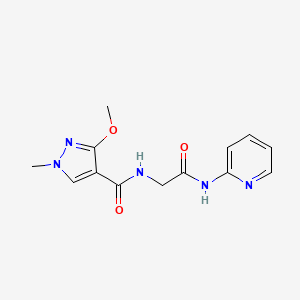

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide](/img/structure/B2439213.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)
